2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide
CAS No.: 851412-26-5
Cat. No.: VC5844172
Molecular Formula: C25H24N2OS
Molecular Weight: 400.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851412-26-5 |
|---|---|
| Molecular Formula | C25H24N2OS |
| Molecular Weight | 400.54 |
| IUPAC Name | 2-(1-benzylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide |
| Standard InChI | InChI=1S/C25H24N2OS/c28-25(26-16-15-20-9-3-1-4-10-20)19-29-24-18-27(17-21-11-5-2-6-12-21)23-14-8-7-13-22(23)24/h1-14,18H,15-17,19H2,(H,26,28) |
| Standard InChI Key | UYPJCMWOLVVKEP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide is C₂₅H₂₃N₂OS, with a molecular weight of 405.53 g/mol. The structure comprises:
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A 1-benzyl-1H-indole core, where a benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom of the indole heterocycle.
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A thioether linkage (-S-) at the 3-position of the indole ring, connecting it to an acetamide moiety.
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An N-phenethylacetamide group, featuring a phenethylamine-derived side chain.
Structural Analogues and Comparative Analysis
Comparative data from PubChem entries reveals similarities to compounds such as 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide (PubChem CID 3149448) and N-phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (PubChem CID 73350966) . Key differences include the substitution of the ketone group with a thioether and the addition of a phenethyl chain in the target compound.
Table 1: Comparative Molecular Properties
Synthetic Pathways and Methodological Considerations
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide likely involves multi-step reactions, drawing from established protocols for indole derivatives .
Step 1: Synthesis of 1-Benzyl-1H-indole-3-thiol
Indole-3-thiol can be benzylated using benzyl halides under phase-transfer conditions. For example, triethylbenzyl ammonium chloride (TEBAC) in a dichloromethane/NaOH system facilitates N-benzylation with yields of 80–85% .
Step 2: Thioether Formation
The thiol group is reacted with α-chloroacetamide derivatives. A nucleophilic substitution reaction between 1-benzyl-1H-indole-3-thiol and 2-chloro-N-phenethylacetamide in the presence of a base (e.g., K₂CO₃) would yield the target compound:
Purification and Characterization
Purification via flash chromatography (e.g., methanol/DCM gradients) and recrystallization from methanol or ethanol ensures high purity . Characterization by NMR and mass spectrometry would confirm the structure, with expected signals such as:
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Indole protons: δ 7.2–7.6 ppm (aromatic).
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Benzyl CH₂: δ 5.4–5.5 ppm.
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Thioether linkage: No direct proton signal, but confirmed via MS fragmentation.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the acetamide and thioether groups. Limited aqueous solubility (estimated logP ≈ 3.5) .
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Stability: Susceptible to oxidation at the thioether group; storage under inert atmosphere recommended.
Spectroscopic Data
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O), 2550 cm⁻¹ (S-H, if present in intermediates), and 3100 cm⁻¹ (aromatic C-H).
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UV-Vis: λₘₐₓ ≈ 280 nm (indole π→π* transitions).
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